Mmv-390048

Vue d'ensemble

Description

MMV-390048 est un nouveau composé antipaludique appartenant à la classe des aminopyridines. Il a été développé dans le cadre de l’effort mondial visant à découvrir de nouveaux traitements contre le paludisme, en ciblant particulièrement le parasite Plasmodium. Ce composé a montré une puissance exceptionnelle contre le parasite du paludisme et est en cours d’investigation pour son potentiel en tant que traitement curatif à dose unique pour le paludisme non compliqué .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du MMV-390048 implique plusieurs étapes, en commençant par la préparation du noyau aminopyridine. La voie de synthèse clé comprend :

Formation du noyau aminopyridine : Elle implique la réaction de matières premières appropriées dans des conditions contrôlées pour former la structure du noyau.

Fonctionnalisation : La structure du noyau est ensuite fonctionnalisée avec divers substituants pour obtenir les propriétés chimiques souhaitées.

Purification : Le composé final est purifié en utilisant des techniques telles que la chromatographie liquide haute performance pour garantir une pureté élevée

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Augmentation de l’échelle de la synthèse : Les étapes de synthèse sont augmentées pour produire de plus grandes quantités de composé.

Optimisation des conditions de réaction : Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les impuretés.

Contrôle qualité : Des mesures rigoureuses de contrôle qualité sont mises en œuvre pour garantir la cohérence et la pureté du produit final

Analyse Des Réactions Chimiques

Types de réactions

Le MMV-390048 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d’oxydation dans des conditions spécifiques.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein du composé.

Substitution : Des réactions de substitution sont couramment utilisées pour introduire ou remplacer des groupes fonctionnels

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent :

Agents oxydants : Comme le peroxyde d’hydrogène ou le permanganate de potassium.

Agents réducteurs : Comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Réactifs de substitution : Comme les halogènes ou les agents alkylants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués .

Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés de l’aminopyridine.

Biologie : Investigué pour ses effets sur le parasite Plasmodium et son potentiel en tant qu’agent antipaludique.

Médecine : En cours de développement en tant que traitement curatif à dose unique potentiel pour le paludisme non compliqué, avec des essais cliniques en cours pour évaluer sa sécurité et son efficacité.

Industrie : Applications potentielles dans l’industrie pharmaceutique pour le développement de nouveaux médicaments antipaludiques .

Applications De Recherche Scientifique

Antimalarial Efficacy

MMV390048 has been evaluated for its efficacy against multiple strains of Plasmodium, including resistant variants. Key findings include:

- Broad Spectrum Activity : The compound has been effective against all stages of the Plasmodium life cycle except for late hypnozoites in the liver. It has shown significant activity in both humanized mouse models and monkey studies, indicating its potential for full chemoprotection against malaria .

- Transmission Blocking : Research indicates that MMV390048 can reduce transmission by inhibiting the viability of sexual stages (gametocytes) of the parasite, thus preventing the spread from humans to mosquitoes .

Clinical Trials and Pharmacokinetics

Several clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetic profiles of MMV390048:

- Phase 1 Trials : Initial studies demonstrated that MMV390048 was generally well tolerated in healthy volunteers with a long elimination half-life (>149 hours). A notable finding was that adverse events were mild, with some subjects experiencing dizziness and gastrointestinal issues .

- Phase IIa Study in Ethiopia : This study evaluated a single 120 mg dose of MMV390048 in patients with Plasmodium vivax malaria. Results showed that all patients achieved adequate clinical responses, with rapid clearance of parasites observed within 66 to 78 hours post-dose .

Formulation Development

The formulation of MMV390048 has undergone optimization to enhance its pharmacokinetic properties:

- Tablet Formulations : Reformulation into tartaric acid and Syloid tablets significantly reduced intersubject variability compared to earlier powder-in-bottle formulations. This optimization is crucial for ensuring consistent dosing and efficacy across different populations .

Table 1: Summary of Clinical Trials Involving MMV390048

| Study Type | Population | Dose | Primary Endpoint | Outcome |

|---|---|---|---|---|

| Phase 1 | Healthy Volunteers | 120 mg | Safety and Tolerability | Well tolerated; mild AEs observed |

| Volunteer Infection | Healthy Volunteers | Single Dose | Antimalarial Activity | Rapid clearance of P. falciparum |

| Phase IIa | Adults with P. vivax | 120 mg | Clinical Response at Day 14 | 100% response; rapid parasite clearance |

Table 2: Efficacy Against Different Stages of Plasmodium

| Stage | Efficacy Observed |

|---|---|

| Asexual Blood Stages | Effective |

| Gametocytes | Effective |

| Liver Hypnozoites | Delayed relapse |

Case Study 1: Phase I Trial Outcomes

In a double-blind, placebo-controlled study involving healthy subjects, MMV390048 was administered in ascending doses. The results indicated a favorable pharmacokinetic profile with minimal adverse effects reported, confirming its safety for further testing .

Case Study 2: Efficacy in Plasmodium vivax

In Ethiopia, eight male patients with P. vivax were treated with a single dose of MMV390048. All patients achieved clinical and parasitological responses within days, showcasing the compound's rapid action against malaria parasites .

Mécanisme D'action

Le MMV-390048 exerce ses effets en inhibant l’enzyme phosphatidylinositol 4-kinase dans le parasite Plasmodium. Cette enzyme est cruciale pour la survie et la réplication du parasite. En se liant au site de liaison à l’ATP de l’enzyme, le this compound perturbe le cycle de vie du parasite, entraînant sa mort. Ce mécanisme d’action fait du this compound un candidat prometteur pour le traitement du paludisme .

Comparaison Avec Des Composés Similaires

Le MMV-390048 est unique par rapport aux autres composés antipaludiques en raison de sa :

Puissance : Il a montré une puissance exceptionnelle contre le parasite du paludisme.

Potentiel à dose unique : Contrairement à de nombreux autres médicaments antipaludiques qui nécessitent plusieurs doses, le this compound a le potentiel d’être efficace en tant que traitement à dose unique.

Spécificité : Il cible spécifiquement l’enzyme phosphatidylinositol 4-kinase, ce qui réduit le risque de résistance croisée avec d’autres médicaments antipaludiques

Composés similaires

Voici quelques composés similaires :

Artéméther : Un médicament antipaludique largement utilisé qui cible également le parasite Plasmodium, mais par un mécanisme différent.

Chloroquine : Un autre médicament antipaludique qui cible la capacité du parasite à détoxifier l’hème.

Pipéraquine : Souvent utilisée dans les traitements combinés pour le traitement du paludisme

Activité Biologique

MMV-390048 is a novel antimalarial compound developed as part of the Medicines for Malaria Venture (MMV) initiative. It has shown promising biological activity against various stages of the Plasmodium life cycle, making it a potential candidate for malaria treatment and control. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy data, and pharmacokinetics.

This compound primarily targets the phosphatidylinositol 4-kinase (PI4K) enzyme in Plasmodium species. This enzyme plays a crucial role in the lipid metabolism necessary for the survival and proliferation of the malaria parasite. By inhibiting PI4K, this compound disrupts critical cellular processes, leading to reduced viability of the parasite across different life cycle stages .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on Plasmodium falciparum, with IC50 values of 28 nM and IC90 values of 40 nM against the NF54 drug-sensitive strain. The compound also displayed a low risk for cross-resistance when tested against multidrug-resistant clinical isolates .

Table 1: In Vitro Activity of this compound Against Plasmodium falciparum

| Strain Type | IC50 (nM) | IC90 (nM) |

|---|---|---|

| NF54 (drug-sensitive) | 28 | 40 |

| Multidrug-resistant | Varies | Varies |

In Vivo Studies

In vivo efficacy was evaluated using humanized mouse models and monkey studies. In these models, this compound effectively reduced parasitemia and delayed relapse in Plasmodium cynomolgi monkeys, although it did not eliminate liver hypnozoites .

Table 2: In Vivo Efficacy Data

| Model Type | Efficacy Observed |

|---|---|

| Humanized Mouse Model | Significant reduction in parasitemia |

| P. cynomolgi Monkey | Delayed relapse; full chemoprotection |

Transmission Blocking Activity

This compound has shown potential to inhibit transmission by affecting gametocyte stages. The compound demonstrated an ability to reduce the viability of late-stage gametocytes (stages IV and V) with a potency of 285 nM. In transmission-blocking assays, this compound inhibited oocyst formation in mosquito midguts at concentrations as low as 111 nM .

Table 3: Transmission Blocking Potency

| Gametocyte Stage | Potency (nM) |

|---|---|

| Late-stage (IV & V) | 285 |

| Oocyst Formation Inhibition (Indirect SMFA) | 111 |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a favorable profile. A single dose of 120 mg was shown to rapidly clear asexual parasites and gametocytes in patients with P. vivax malaria, with an estimated clearance half-life of approximately 5.5 hours. The minimum inhibitory concentration (MIC) was determined to be around 83 ng/mL, suggesting effective dosing strategies for clinical applications .

Table 4: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance Half-life | 5.5 hours |

| Minimum Inhibitory Concentration (MIC) | 83 ng/mL |

| Minimal Parasiticidal Concentration | 238 ng/mL |

Case Studies

Recent clinical trials involving this compound have reported no serious adverse events attributed to the drug, indicating a good safety profile. The compound's rapid action against malaria parasites positions it as a viable candidate for further development in malaria treatment protocols .

Propriétés

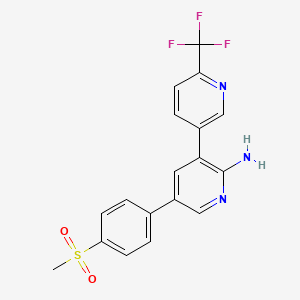

IUPAC Name |

5-(4-methylsulfonylphenyl)-3-[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S/c1-27(25,26)14-5-2-11(3-6-14)13-8-15(17(22)24-10-13)12-4-7-16(23-9-12)18(19,20)21/h2-10H,1H3,(H2,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJQABCNNLMCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314883-11-8 | |

| Record name | MMV-390048 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314883118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MMV-048 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z5T00JJ10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.